molecular formula C20H22N4O6S B2385606 tert-butyl 2-[N-(2H-1,3-benzodioxol-5-yl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate CAS No. 1251577-39-5

tert-butyl 2-[N-(2H-1,3-benzodioxol-5-yl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate

Cat. No.: B2385606
CAS No.: 1251577-39-5
M. Wt: 446.48
InChI Key: SSDQKSSLUVZXMN-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-a]pyridine core fused with a sulfonamide group linked to a 2H-1,3-benzodioxol-5-yl moiety and a tert-butyl acetate ester (Figure 1). The triazolopyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets. The tert-butyl ester improves solubility and serves as a protective group for carboxylic acid intermediates during synthesis.

Properties

IUPAC Name

tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-13-21-22-18-8-6-15(10-23(13)18)31(26,27)24(11-19(25)30-20(2,3)4)14-5-7-16-17(9-14)29-12-28-16/h5-10H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDQKSSLUVZXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC(=O)OC(C)(C)C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazolopyridine Core: This involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids.

    Final Coupling: The final step involves coupling the benzodioxole and triazolopyridine intermediates, followed by esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazol

Biological Activity

The compound tert-butyl 2-[N-(2H-1,3-benzodioxol-5-yl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities—including antibacterial and antidiabetic effects—and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing 1,2,4-triazole derivatives and benzodioxole precursors.
  • Sulfonamide Formation : Introducing sulfonamide functionalities to enhance biological activity.
  • Acetate Formation : Finalizing the structure with tert-butyl acetate groups to improve solubility and bioavailability.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related triazolo derivatives. For instance, compounds with similar structures demonstrated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 μg/mL to 64 μg/mL against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like ampicillin .

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
Compound 13216
Compound 26432
tert-butyl derivativeTBDTBD

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been explored. Similar benzodioxol derivatives have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. For example, one study reported IC50 values of around 0.68 µM for related compounds, indicating strong inhibitory activity with minimal cytotoxic effects on normal cell lines .

Case Studies

  • Antibacterial Efficacy Study :
    • A series of triazolo derivatives were tested for their antibacterial efficacy using the microbroth dilution method.
    • Findings suggested that modifications at specific positions on the triazole ring significantly influenced antibacterial potency.
  • Antidiabetic Potential Assessment :
    • In vivo tests on streptozotocin-induced diabetic mice revealed that certain derivatives substantially lowered blood glucose levels while exhibiting negligible toxicity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents on the Triazole Ring : Electron-donating groups enhance antibacterial activity.
  • Benzodioxole Moiety : Contributes to both antibacterial and antidiabetic properties through potential interactions with target enzymes.
  • Sulfonamide Group : Plays a critical role in enhancing solubility and bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

tert-Butyl 2-[N-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamido]Acetate
  • Structural Difference : Replaces benzodioxol with a para-methylphenyl group.
  • Impact :
    • Reduced electron density due to the absence of benzodioxol’s oxygen atoms.
    • Lower metabolic stability compared to benzodioxol-containing analogues .
    • Retains moderate antimicrobial activity but exhibits weaker anti-inflammatory effects in murine models .
tert-Butyl 2-[N-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamido]Acetate
  • Structural Difference : Substitutes benzodioxol with a 4-chlorophenyl group.
  • Impact :
    • Enhanced binding affinity to cyclooxygenase-2 (COX-2) due to halogen’s electronegativity .
    • Increased lipophilicity (logP +0.5 vs. benzodioxol derivative), improving blood-brain barrier penetration .
tert-Butyl 2-[N-(4-Fluorophenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamido]Acetate
  • Structural Difference : Features a 4-fluorophenyl group.
  • Impact :
    • Higher bioavailability (oral AUC 1.8× vs. chlorophenyl analogue) due to fluorine’s metabolic stability .
    • Reduced cytotoxicity in hepatic cell lines compared to chlorine-substituted derivatives .

Analogues with Modified Heterocyclic Cores

(S)-(+)-tert-Butyl 2-(4-(4-Chlorophenyl)-2,3,9-Trimethyl-6H-Thieno[3,2-f][1,2,4]Triazolo[4,3-a][1,4]Diazepin-6-yl)Acetate
  • Structural Difference: Replaces triazolopyridine with a thieno-triazolo-diazepine fused system.
  • Impact :
    • Expanded ring system increases molecular weight (MW +72 Da) and reduces solubility.
    • Shows potent anxiolytic activity (IC₅₀ = 12 nM for GABA-A receptor) but lacks antimicrobial effects .
N-tert-Butyl-5-{4-[(3-Hydroxyphenyl)Amino]Phthalazin-1-yl}-2-Methylbenzenesulfonamide
  • Structural Difference : Uses a phthalazine core instead of triazolopyridine.

Key Research Findings

Benzodioxol Advantage : The 2H-1,3-benzodioxol group in the target compound confers superior metabolic stability over phenyl or halogenated aryl analogues, with a 40% reduction in hepatic clearance .

Role of 3-Methyl Group : The methyl substituent on the triazole ring increases logP by 0.3 units, correlating with enhanced cellular uptake in macrophage assays .

Sulfonamide Criticality : Removal of the sulfonamide group abolishes >90% of anti-inflammatory activity, underscoring its role in target engagement .

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